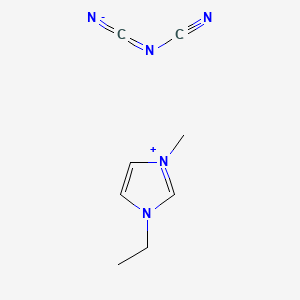

1-Ethyl-3-methylimidazolium dicyanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFCTXNDRMIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047964 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370865-89-7 | |

| Record name | 1-Ethyl-3-methylimidazolium dicyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370865-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-3-methylimidazolium dicyanamide CAS number 370865-89-7

CAS Number: 370865-89-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431), abbreviated as [EMIM][DCA], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific and industrial fields.[1] Its unique combination of properties, including low volatility, high thermal stability, and tunable miscibility, makes it a versatile compound with applications ranging from green chemistry to advanced materials science.[2][3] This technical guide provides a comprehensive overview of [EMIM][DCA], summarizing its physicochemical and electrochemical properties, detailing its applications with available experimental insights, and addressing its safety and toxicological profile.

Physicochemical Properties

[EMIM][DCA] is a salt that exists as a liquid at or near room temperature.[4] Its properties are largely defined by the electrostatic and van der Waals interactions between the 1-ethyl-3-methylimidazolium cation and the dicyanamide anion.

Table 1: General and Physicochemical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide

| Property | Value | References |

| Molecular Formula | C₈H₁₁N₅ | [5] |

| Molecular Weight | 177.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -21 °C | |

| Thermal Decomposition Temperature | >300 °C | [1] |

| Density | 1.10 g/cm³ at 25°C | |

| Viscosity | 16.8 cP at 20°C | |

| Solubility | Miscible with water and polar organic solvents like acetone, acetonitrile, and ethanol. Immiscible with non-polar solvents such as cyclohexane (B81311) and methyl tert-butyl ether. | [1][5] |

Electrochemical Properties

The ionic nature of [EMIM][DCA] imparts it with significant electrical conductivity, making it a candidate for various electrochemical applications.[3]

Table 2: Electrochemical Properties of this compound

| Property | Value | References |

| Electrical Conductivity | 25.3 mS/cm | |

| Electrochemical Window | 3.0 V |

Synthesis

A representative synthesis for a similar ionic liquid, 1-ethyl-3-methylimidazolium ethyl sulfate, involves the reaction of N-methylimidazole with diethyl sulfate.[6] The resulting product is then purified. For [EMIM][DCA], a subsequent anion exchange step with a dicyanamide salt (e.g., sodium dicyanamide) would be necessary.

Below is a generalized workflow for the synthesis of an imidazolium-based ionic liquid.

Applications

[EMIM][DCA] has demonstrated utility in a variety of applications, primarily leveraging its properties as a solvent and an electrolyte.

Green Solvent in Catalysis

[EMIM][DCA] has been effectively used as a catalyst and solvent in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET).[7]

-

Experimental Insight: In one study, optimized conditions for PET glycolysis using [EMIM][DCA] as a catalyst resulted in a 93% yield of bis-hydroxy ethylene (B1197577) terephthalate (BHET) with 100% PET conversion.[7] The reaction was found to follow pseudo-first-order kinetics with an activation energy of 168 kJ mol⁻¹.[7] Analysis of the reaction products was performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

CO₂ Separation

The selective absorption of carbon dioxide is a critical area of research for environmental and industrial applications. [EMIM][DCA] has been investigated for its potential in CO₂/H₂ separation.

-

Experimental Insight: Studies on the solubility of CO₂ in various 1-ethyl-3-methylimidazolium-based ionic liquids have shown that the anion plays a significant role in the absorption process.[8] While detailed experimental protocols are not provided, the general methodology involves measuring the solubility and diffusivity of CO₂ in the ionic liquid at various temperatures and pressures using an isochoric pressure drop approach.[8] The interaction between CO₂ and the dicyanamide anion contributes to the selective capture of CO₂.

Electrochemical Applications

As an ionic liquid with good conductivity, [EMIM][DCA] is a promising electrolyte for electrochemical devices such as batteries and supercapacitors.[3]

-

Experimental Insight: The electrochemical characterization of imidazolium-based ionic liquids typically involves cyclic voltammetry to determine the electrochemical window.[9] This technique measures the current response of the ionic liquid to a sweeping potential, identifying the voltage range over which the liquid is stable.

Biological Activity and Toxicology

No information regarding the interaction of this compound with specific biological signaling pathways was found in the reviewed literature. This is expected, as this compound is primarily an industrial chemical and not a therapeutic agent. However, general toxicological studies on imidazolium-based ionic liquids have been conducted.

The toxicity of imidazolium (B1220033) ionic liquids is influenced by the length of the alkyl chain on the cation, with longer chains generally leading to increased toxicity.[10][11] The anion is considered to have a lesser effect on toxicity.[11]

Table 3: Summary of Toxicological Data for Imidazolium-Based Ionic Liquids

| Organism/Cell Line | Effect | Experimental Assay | Reference |

| Physa acuta (snail) | Inhibition of growth and reproduction; induced oxidative stress and lipid peroxidation. | Acute and developmental toxicity assays, measurement of antioxidant enzyme activity (SOD, GST, CAT). | [10] |

| Daphnia magna | Acute toxicity (LC50 values reported for various imidazolium ILs); chronic exposure led to reduced reproductive output. | 21-day chronic bioassays. | [12] |

| Fish (CCO) and Human (HeLa) cell lines | Cytotoxicity, with effects being concentration-dependent and influenced by the anion and alkyl chain length. | MTT cell viability assay. | [13] |

| Photobacterium | Acute toxicity, with shorter alkyl chains on the imidazolium cation showing lower toxicity. The ionic liquids were found to be not readily biodegradable. | Microtox standard procedure, BOD5 test. | [11] |

These studies suggest that while often termed "green solvents," imidazolium-based ionic liquids are not without biological and environmental impact and should be handled with appropriate safety precautions.

Safety and Handling

Safety data sheets for this compound indicate that it is harmful if swallowed and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile ionic liquid with a compelling set of properties that make it suitable for a range of applications, from enhancing the sustainability of chemical processes to enabling new electrochemical technologies. While its "green" credentials must be considered in the context of its potential toxicity, its low volatility offers a significant advantage over traditional organic solvents. Further research into detailed experimental protocols and a deeper understanding of its long-term environmental fate will be crucial for its widespread and responsible adoption.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. This compound [solvionic.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. electrochemsci.org [electrochemsci.org]

- 10. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a room-temperature ionic liquid (RTIL) that has garnered significant attention across various scientific and industrial fields. Its unique combination of properties, including low viscosity, high thermal stability, and good electrical conductivity, makes it a versatile solvent and electrolyte.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of [EMIM][DCA], complete with experimental methodologies and data presented for easy comparison. The information herein is intended to support researchers, scientists, and drug development professionals in leveraging the potential of this ionic liquid in their applications.

Core Physicochemical Properties

The utility of [EMIM][DCA] is defined by its distinct physicochemical characteristics. The following tables summarize the key quantitative data available for this ionic liquid.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₅ | [2][3] |

| Molecular Weight | 177.21 g/mol | [2][3] |

| Melting Point | -21 °C | [3][4] |

| Flash Point | 221 °C | [5] |

| Thermal Decomposition | >300 °C |

Physical and Electrochemical Properties

| Property | Value | Condition(s) | Source(s) |

| Density | 1.10 - 1.12 g/cm³ | at 25°C | [3][6] |

| Viscosity | 16.8 - 85 cP | at 20-25°C | [3][6] |

| Electrical Conductivity | 18 - 25.3 mS/cm | at 25°C | [3][6] |

| Surface Tension | 45.81 mN/m | at 298.67 K | [7] |

| Refractive Index | 1.428 - 1.517 | Not specified | |

| Electrochemical Window | 3.0 - 4.2 V | Not specified | [3] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the application of ionic liquids. Below are detailed methodologies for key experiments cited in the literature for the characterization of [EMIM][DCA] and similar ionic liquids.

Density Measurement

Density is a fundamental property often measured using a vibrating tube densimeter.[1][8]

Methodology:

-

Calibration: The instrument, such as an Anton Paar DMA series densimeter, is calibrated using dry air and ultrapure water at a known temperature and pressure.

-

Sample Preparation: The [EMIM][DCA] sample is degassed to remove any dissolved gases that could affect the measurement. The water content is minimized by drying under vacuum, and its final value is determined by Karl Fischer titration.[9]

-

Measurement: A small, precise volume of the ionic liquid is injected into the U-shaped vibrating tube. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measuring cell is precisely controlled, often using a Peltier system, to determine the density as a function of temperature.[8]

-

Data Acquisition: The density values are recorded at various temperatures, and the measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

The viscosity of ionic liquids is a critical parameter for applications involving fluid flow and mass transfer. It is commonly measured using a falling ball or rotational viscometer.[1][8]

Methodology:

-

Instrument Setup: An automated falling ball viscometer (e.g., Anton Paar SVM series) or a rotational rheometer is used. The instrument is calibrated with standard viscosity fluids.

-

Sample Loading: A known volume of the [EMIM][DCA] sample is placed in the temperature-controlled measuring cell.

-

Measurement Principle (Falling Ball): A ball of known density and diameter is allowed to fall through the ionic liquid. The time it takes for the ball to travel a specific distance is measured, and from this, the dynamic viscosity is calculated using Stokes' law.

-

Measurement Principle (Rotational): A spindle of defined geometry is immersed in the sample and rotated at a known speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

Temperature Dependence: Measurements are performed over a range of temperatures to characterize the viscosity-temperature relationship of the ionic liquid.[8]

Electrical Conductivity Measurement

Electrical conductivity is a key property for electrochemical applications and is typically measured using a conductivity meter with a specific probe.[1]

Methodology:

-

Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as aqueous potassium chloride solutions.

-

Sample Preparation: The [EMIM][DCA] sample is placed in a thermostated cell. It is crucial to ensure the sample is free from impurities, especially water, which can significantly affect conductivity.[10]

-

Measurement: The conductivity probe, consisting of two or four electrodes, is immersed in the ionic liquid. An alternating voltage is applied across the electrodes, and the resulting current is measured. The conductivity is then calculated based on the cell constant and the measured resistance.

-

Temperature Control: The temperature of the sample is carefully controlled and varied to determine the temperature dependence of the conductivity.[1]

Surface Tension Measurement

Surface tension is an important property for applications involving interfaces, such as extractions and catalysis. The Wilhelmy plate and du Noüy ring methods are commonly employed.[7]

Methodology (Wilhelmy Plate):

-

Apparatus: A tensiometer (e.g., Krüss K100MK2) equipped with a platinum plate of known dimensions is used.

-

Sample Placement: The [EMIM][DCA] sample is placed in a clean, temperature-controlled vessel.

-

Measurement: The platinum plate is suspended from a microbalance and brought into contact with the surface of the ionic liquid. The force required to pull the plate from the surface is measured. This force is directly related to the surface tension of the liquid.

-

Data Analysis: The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate). Measurements are repeated to ensure accuracy.[7]

Synthesis and Logical Relationships

To further understand the context of [EMIM][DCA], the following diagrams illustrate its synthesis and the interplay of its key properties.

Caption: A simplified workflow for the carbonate-based synthesis of [EMIM][DCA].

Caption: Logical relationships between the properties of [EMIM][DCA] and its applications.

Conclusion

1-Ethyl-3-methylimidazolium dicyanamide stands out as a highly functional ionic liquid with a favorable profile of physicochemical properties. Its low viscosity, high conductivity, and thermal stability make it a compelling candidate for a wide range of applications, from energy storage to green chemistry. This guide provides a foundational understanding of its key characteristics and the methodologies used to determine them, empowering researchers and professionals to effectively utilize [EMIM][DCA] in their innovative work. The provided data and protocols should serve as a valuable resource for experimental design and the interpretation of results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound = 98.5 HPLC/T 370865-89-7 [sigmaaldrich.com]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. This compound, C8H11N5, 370865-89-7, Salt with N-Cyanocyanamide (1:1) [mallakchemicals.com]

- 5. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g, CAS No. 370865-89-7 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biblios.ciencias.ulisboa.pt [biblios.ciencias.ulisboa.pt]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium Dicyanamide

Introduction

1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431), commonly abbreviated as [EMIM][DCA], is a prominent room-temperature ionic liquid (IL). It is composed of a 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and a dicyanamide anion ([N(CN)₂]⁻). [EMIM][DCA] has garnered significant interest in various scientific and industrial fields due to its unique physicochemical properties, including low viscosity, high thermal stability, and high ionic conductivity.[1][2] These characteristics make it a versatile candidate for applications such as a solvent in organic synthesis, an electrolyte in electrochemical devices like batteries and supercapacitors, and as a medium for the extraction of metal ions.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of [EMIM][DCA] for researchers and professionals in chemistry and materials science.

Synthesis Protocol

The synthesis of [EMIM][DCA] is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) to form an imidazolium (B1220033) halide salt. The second step is an anion metathesis (exchange) reaction where the halide is replaced by the dicyanamide anion.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylimidazole (1.0 mol).

-

Reaction: While stirring, slowly add chloroethane (B1197429) (1.1 mol) to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Reflux: After the initial addition, heat the mixture to reflux for 12-24 hours to ensure the reaction goes to completion.

-

Purification: After cooling to room temperature, the resulting product, [EMIM]Cl, is often a solid or a highly viscous liquid. Wash the crude product repeatedly with a solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified [EMIM]Cl under high vacuum to remove residual solvents. The final product should be a white to off-white solid.

Step 2: Synthesis of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) via Anion Metathesis

-

Dissolution: Dissolve the synthesized [EMIM]Cl (1.0 mol) in a suitable solvent, such as acetone (B3395972) or deionized water. In a separate vessel, dissolve an equimolar amount of sodium dicyanamide (Na[N(CN)₂]) (1.0 mol) in the same solvent.

-

Metathesis Reaction: Slowly add the sodium dicyanamide solution to the [EMIM]Cl solution while stirring vigorously at room temperature. A white precipitate of sodium chloride (NaCl) will form immediately.

-

Reaction Time: Continue stirring the mixture for 6-12 hours at room temperature to ensure complete ion exchange.

-

Separation: Remove the NaCl precipitate by filtration.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.

-

Final Purification & Drying: The resulting crude [EMIM][DCA] is washed with diethyl ether to remove any remaining organic impurities. The final product is then dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent. The purity is often confirmed by the absence of halide ions (tested with AgNO₃ solution).

Caption: A flowchart illustrating the two-step synthesis of [EMIM][DCA].

Characterization

A thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized [EMIM][DCA].

Physicochemical Properties

The key physical and electrochemical properties of [EMIM][DCA] are summarized below. These values are crucial for evaluating its suitability for various applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N₅ | [3] |

| Molecular Weight | 177.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -21 °C | [3] |

| Density | 1.10 g/cm³ (at 20-25 °C) | [1][3] |

| Viscosity | 16.8 - 21 cP (at 25 °C) | [3][5] |

| Ionic Conductivity | 25.3 mS/cm (at 25 °C) | [3] |

| Thermal Decomposition | > 300 °C | [2] |

| Electrochemical Window | 3.0 - 4.2 V | [2][3] |

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the [EMIM]⁺ cation.

-

¹H NMR: The proton NMR spectrum is used to verify the presence of the ethyl and methyl groups attached to the imidazolium ring. Expected signals include a triplet and quartet for the ethyl group, a singlet for the methyl group, and distinct singlets or doublets for the protons on the imidazolium ring.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the cation. The carbons in the imidazolium ring typically appear between 120 and 140 ppm.[6]

2. Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are used to identify the characteristic vibrations of the functional groups present in the ionic liquid.

-

Dicyanamide Anion: The most prominent feature for the [N(CN)₂]⁻ anion is the strong C≡N stretching vibration, which appears in the Raman and IR spectra.[7]

-

Imidazolium Cation: Characteristic peaks corresponding to the C-H and C-N stretching and bending modes of the imidazolium ring are also observed.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the material, such as the glass transition temperature (Tg) and melting point (Tm). For [EMIM][DCA], which is a glass-forming liquid, a glass transition is typically observed upon cooling, followed by potential cold crystallization and melting upon heating.[7][8]

2. Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the ionic liquid. The sample is heated at a constant rate, and its mass loss is recorded as a function of temperature. [EMIM][DCA] is known for its high thermal stability, with decomposition typically beginning above 300 °C.[2]

Caption: Logical map of characterization techniques for [EMIM][DCA].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | C8H11N5 | CID 11159638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 7. arxiv.org [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium dicyanamide: Molecular Structure and Weight

This guide provides a detailed overview of the molecular characteristics of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431), an ionic liquid of significant interest to researchers and professionals in drug development and various scientific fields.

Quantitative Molecular Data

The fundamental molecular properties of 1-Ethyl-3-methylimidazolium dicyanamide are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C8H11N5[1][2][3][4][5][6] |

| Molecular Weight | 177.21 g/mol [1][2][3][4][5][6][7][8] |

Molecular Structure

This compound is an ionic compound composed of a 1-Ethyl-3-methylimidazolium cation ([EMIM]+) and a dicyanamide anion ([DCA]-). The cation features an imidazolium (B1220033) ring substituted with an ethyl group and a methyl group at the nitrogen atoms. The anion is characterized by a central nitrogen atom bonded to two cyano groups.

The structural representation below illustrates the arrangement of atoms and bonds within the ionic pair.

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

-

Chemical shifts, coupling constants, and integration values are analyzed to confirm the presence of the ethyl, methyl, and imidazolium ring protons and carbons, as well as the carbons of the dicyanamide anion.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight of the cation and anion separately.

-

Methodology:

-

A dilute solution of the ionic liquid is prepared.

-

The solution is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in both positive and negative ion modes.

-

In the positive ion mode, the mass-to-charge ratio (m/z) of the 1-Ethyl-3-methylimidazolium cation is measured.

-

In the negative ion mode, the m/z of the dicyanamide anion is measured.

-

The observed m/z values are compared with the calculated theoretical values to confirm the identity of the ions.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the ionic liquid.

-

Methodology:

-

A suitable HPLC method is developed, often using a reversed-phase column.

-

The mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer) and flow rate are optimized.

-

A known concentration of the ionic liquid is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to the ionic liquid is used to calculate its purity relative to any impurities present.[5]

-

References

- 1. roco.global [roco.global]

- 2. 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | C8H11N5 | CID 11159638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 370865-89-7 [chemicalbook.com]

- 5. This compound = 98.5 HPLC/T 370865-89-7 [sigmaaldrich.com]

- 6. This compound, ≥98% (370865-89-7) - this compound, ≥98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. This compound, C8H11N5, 370865-89-7, Salt with N-Cyanocyanamide (1:1) [mallakchemicals.com]

- 8. This compound, >98% | IoLiTec [iolitec.de]

In-Depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium dicyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize or are considering the application of this ionic liquid in their work. This document details its thermal decomposition behavior, phase transitions, and the underlying chemical pathways of its degradation.

Physicochemical and Thermal Properties

1-Ethyl-3-methylimidazolium dicyanamide is a room-temperature ionic liquid known for its low viscosity and favorable electrochemical properties.[1][2] Its thermal stability is a critical parameter for its application in various fields, including as a solvent for chemical reactions, in CO2/H2 separation, and as an electrolyte.[1] A summary of its key physical and thermal properties is presented in Table 1.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value |

| Molecular Formula | C8H11N5 |

| Molecular Weight | 177.21 g/mol |

| Density | 1.10 g/cm³ |

| Melting Point | -21 °C (252.15 K) |

| Glass Transition Temperature (Tg) | ~175 K |

| Onset Decomposition Temperature (Tonset) | >300 °C |

| Peak Decomposition Temperature (Tpeak) | Not explicitly found in search results |

Note: The onset decomposition temperature is cited as >300 °C in a product specification sheet; however, for detailed thermal stability analysis, specific values from thermogravimetric analysis under defined conditions are necessary.

Thermal Decomposition Analysis

The thermal stability of [EMIM][DCA] is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions.

A recent study by Liu and Xia (2023) evaluated the thermal stability and pyrolysis mechanism of [EMIM][DCA] using a combination of Simultaneous Thermal Analysis (STA), DSC, and Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR).[1][3] While the specific quantitative results from this study are not publicly available in the immediate search results, the title and abstract indicate a thorough investigation into the thermal behavior of this ionic liquid.

Phase Transitions

Calorimetric measurements have shown that [EMIM][DCA] is a glass-forming liquid.[4][5] Upon cooling, it can undergo supercooling and form a glass at approximately 175 K.[6] Reheating the glassy phase can lead to cold crystallization at around 210 K, followed by a solid-solid phase transition at approximately 260 K, and finally melting at about 270 K (-3.15 °C).[6] One study observed a melting point of 266 K (-7.15 °C).[6]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. The following are generalized protocols for TGA and DSC analysis of ionic liquids, based on common practices found in the literature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature of [EMIM][DCA].

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small sample of [EMIM][DCA] (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 600 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of weight loss, as determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the phase transition temperatures (glass transition, crystallization, and melting) of [EMIM][DCA].

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of [EMIM][DCA] (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to maintain a stable and inert environment.

-

Temperature Program: A typical DSC program involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature, typically below its expected glass transition temperature.

-

Second Heating Scan: Finally, the sample is heated again at the same controlled rate to observe the glass transition, any cold crystallization, and the melting transition.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition (Tg) is observed as a step change in the baseline. Crystallization (Tc) is an exothermic event (peak), and melting (Tm) is an endothermic event (peak).

Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids with cyano-functionalized anions, such as dicyanamide, is understood to proceed through two primary pathways: dealkylation and deprotonation. The following diagram illustrates these proposed mechanisms for this compound.

The dealkylation pathway involves a nucleophilic attack (SN2) by the dicyanamide anion on one of the alkyl groups (ethyl or methyl) of the imidazolium (B1220033) cation. This results in the formation of a neutral imidazole (B134444) species (1-methylimidazole or 1-ethylimidazole) and an alkylated dicyanamide.

The deprotonation pathway involves the abstraction of a proton from the imidazolium ring by the dicyanamide anion, which acts as a base. This leads to the formation of an N-heterocyclic carbene (NHC) and the protonated dicyanamide.

Experimental Workflow

The characterization of the thermal stability of [EMIM][DCA] follows a logical workflow, starting from sample preparation to instrumental analysis and data interpretation.

References

Unveiling the Physicochemical Landscape of 1-Ethyl-3-methylimidazolium dicyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]), focusing on its viscosity and density. Understanding these fundamental characteristics is paramount for its application in diverse research and industrial settings, including as a solvent in drug development and chemical synthesis. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for its measurement, and logical workflows to guide researchers in their investigations.

Core Physicochemical Data

The viscosity and density of [EMIM][DCA] are crucial parameters that influence its behavior as a solvent and its suitability for various applications. These properties are highly dependent on temperature, as summarized in the tables below.

Density of 1-Ethyl-3-methylimidazolium dicyanamide

The density of [EMIM][DCA] exhibits a near-linear decrease with increasing temperature. This behavior is typical for liquids, as thermal expansion causes a decrease in the number of molecules per unit volume.

| Temperature (K) | Density (g/cm³) |

| 273.15 | 1.116 (calculated) |

| 298.15 | 1.10 |

| 313.15 | 1.09 (approx.) |

| 323.15 | 1.08 (approx.) |

| 343.15 | 1.07 (approx.) |

| 353.15 | 1.06 (approx.) |

| 373.15 | 1.05 (approx.) |

| 393.15 | 1.04 (approx.) |

| 413.15 | 1.03 (approx.) |

Note: Approximate values are derived from graphical representations in the cited literature and should be used for guidance. For precise data, refer to the original publications.

Viscosity of this compound

The viscosity of [EMIM][DCA] decreases significantly with an increase in temperature. This is a common characteristic of liquids, where higher thermal energy overcomes intermolecular forces, leading to easier flow. At ambient temperature (25 °C), it is considered a low-viscosity ionic liquid.[1]

| Temperature (K) | Viscosity (cP) |

| 273.15 | 40.5 (calculated) |

| 298.15 | 16.8 |

| 313.15 | 10.5 (approx.) |

| 323.15 | 7.8 (approx.) |

| 343.15 | 4.9 (approx.) |

| 353.15 | 3.6 (approx.) |

| 373.15 | 2.7 (approx.) |

| 393.15 | 2.1 (approx.) |

| 413.15 | 1.6 (approx.) |

Note: Approximate values are derived from graphical representations in the cited literature and should be for guidance. For precise data, refer to the original publications.

Experimental Protocols

Accurate determination of viscosity and density is crucial for reliable research and process design. The following sections detail the common experimental methodologies employed for characterizing ionic liquids like [EMIM][DCA].

Density Measurement

A prevalent and accurate method for determining the density of liquids is the vibrating tube densimeter.

Principle: The principle of this method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

Typical Apparatus:

-

Anton Paar DMA series vibrating tube densimeters (e.g., DMA 4500 M, DSA 5000 M, DMA HPM).[1]

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

-

Sample Injection: The sample, [EMIM][DCA], is injected into the clean and dry U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube and calculates the density of the sample based on the calibration data.

-

Data Recording: The density value at the specific temperature is recorded. Measurements are typically repeated to ensure reproducibility.

Uncertainty: The experimental relative combined average percentage deviation for density measurements using this method is typically in the range of ±(0.01 to 0.08) %.[1]

Viscosity Measurement

For measuring the dynamic viscosity of ionic liquids, several types of viscometers are employed, with rotational and vibrating wire viscometers being common choices.

1. Rotational Viscometer

Principle: This method involves a rotating spindle immersed in the sample liquid. The torque required to rotate the spindle at a constant speed is measured, which is directly proportional to the viscosity of the fluid.

Typical Apparatus:

-

Anton Paar Rheometer MCR 302.[1]

Procedure:

-

Sample Loading: A defined volume of the [EMIM][DCA] sample is placed in the instrument's sample cup.

-

Spindle Selection: An appropriate spindle geometry is chosen based on the expected viscosity of the sample.

-

Temperature Control: The sample is brought to the desired measurement temperature and allowed to equilibrate.

-

Measurement: The spindle is rotated at a set speed, and the resulting torque is measured. The instrument's software then calculates the dynamic viscosity.

-

Shear Rate Dependence: To check for Newtonian behavior, the viscosity is often measured at various shear rates. For [EMIM][DCA], it has been found to behave as a Newtonian fluid.

Uncertainty: The uncertainty for viscosity measurements using a rotational rheometer is typically around ±1%.[1]

2. Stabinger Viscometer

Principle: This is a type of rotational viscometer that combines the principles of a Couette-type rotational viscometer with a vibrating tube densimeter. It allows for simultaneous measurement of both viscosity and density.

Typical Apparatus:

-

Anton Paar SVM 3000 Stabinger Viscometer.[1]

Procedure:

-

Sample Injection: The sample is injected into the measuring cells.

-

Simultaneous Measurement: The instrument simultaneously measures the rotational speed of an inner tube (for viscosity) and the oscillation frequency of the surrounding U-tube (for density) at a controlled temperature.

-

Calculation: The viscosity and density are automatically calculated from these measurements.

Uncertainty: This method offers high precision, with uncertainties for viscosity measurements around ±0.35%.[1]

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for experimental determination of viscosity and density and the relationship between temperature and these properties.

References

electrical conductivity of 1-Ethyl-3-methylimidazolium dicyanamide

An In-depth Technical Guide on the Electrical Conductivity of 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is an ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties, including high thermal stability, low viscosity, and notably high electrical conductivity.[1] These characteristics make it a promising candidate for various applications, such as a solvent in organic synthesis and catalysis, and as an electrolyte in electrochemical devices. This technical guide provides a comprehensive overview of the electrical conductivity of [EMIM][DCA], including its dependence on temperature and pressure, the influence of impurities, and detailed experimental protocols for its measurement.

Physicochemical Properties of [EMIM][DCA]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₅ | |

| Molar Mass | 177.21 g/mol | |

| Melting Point | -21 °C | |

| Density (at 298.15 K) | 1.10 g/cm³ | |

| Viscosity (at 298.15 K) | 16.8 cP | |

| Electrical Conductivity (at 298.15 K) | ~25.3 - 27 mS/cm | [2] |

Electrical Conductivity Data

The electrical conductivity of [EMIM][DCA] is highly dependent on temperature and pressure. The mobility of the constituent ions, 1-ethyl-3-methylimidazolium ([EMIM]⁺) and dicyanamide ([DCA]⁻), is the primary determinant of its conductivity.

Temperature Dependence

The electrical conductivity of [EMIM][DCA] increases with increasing temperature. This is attributed to a decrease in viscosity at higher temperatures, which in turn leads to greater ion mobility. The relationship between temperature and conductivity can often be described by the Vogel-Tamman-Fulcher (VTF) equation.[3][4]

A recent study by Martins et al. (2024) provides comprehensive data on the electrical conductivity of pure [EMIM][DCA] across a range of temperatures at atmospheric pressure (0.1 MPa).[5][6][7]

Table 2: Temperature Dependence of Electrical Conductivity of Pure [EMIM][DCA] at 0.1 MPa

| Temperature (K) | Electrical Conductivity (S/m) |

| 293.15 | 2.25 |

| 298.15 | 2.54 |

| 303.15 | 2.84 |

| 308.15 | 3.16 |

| 313.15 | 3.48 |

| 318.15 | 3.82 |

| 323.15 | 4.17 |

| 328.15 | 4.53 |

| 333.15 | 4.90 |

| 338.15 | 5.28 |

| 343.15 | 5.67 |

Data extracted from Martins et al. (2024).[5][6][7]

Pressure Dependence

The electrical conductivity of [EMIM][DCA] has been studied over a wide range of pressures.[4] Generally, an increase in pressure leads to a decrease in electrical conductivity. This is due to the reduction in free volume, which hinders ionic motion.

Note: Specific data tables for pressure dependence were not available in the initial search results, but the general trend is well-established for ionic liquids.

Influence of Impurities

The purity of [EMIM][DCA] can have a significant impact on its electrical conductivity. Common impurities include water and halide ions from the synthesis process.

-

Water: The presence of water can influence the thermophysical properties of [EMIM][DCA].[5][6][7] Small amounts of water can decrease the viscosity and may initially increase the conductivity. However, higher water content can lead to changes in the ion association and mobility in a more complex manner.

-

Halide Ions: Halide impurities, such as chloride (Cl⁻) and bromide (Br⁻), are a common issue in the synthesis of ionic liquids and can significantly affect their physicochemical properties.[8] Halide contamination can lead to a decrease in the electrochemical stability of the ionic liquid. It is crucial to minimize halide impurities to ensure accurate and reproducible conductivity measurements.

Experimental Protocol for Measuring Electrical Conductivity

The most common and accurate method for measuring the electrical conductivity of ionic liquids is AC Impedance Spectroscopy . This technique measures the opposition of the material to the flow of an alternating current as a function of frequency.

Materials and Equipment

-

This compound ([EMIM][DCA]), high purity (>98%)

-

Conductivity cell with two or four platinum electrodes

-

Impedance analyzer or LCR meter

-

Temperature-controlled environment (e.g., thermostat, oven, or climate chamber)

-

Inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture absorption

-

Standard reference solutions for calibration (e.g., aqueous KCl solutions)

Procedure

-

Calibration: Calibrate the conductivity cell using standard aqueous solutions of potassium chloride (KCl) of known conductivity. This allows for the determination of the cell constant.

-

Sample Preparation: Handle the [EMIM][DCA] sample under an inert and dry atmosphere (e.g., in a glovebox) to minimize water absorption.

-

Measurement:

-

Place a known volume of the [EMIM][DCA] sample into the conductivity cell.

-

Place the cell in a temperature-controlled environment and allow the sample to reach thermal equilibrium at the desired temperature.

-

Connect the conductivity cell to the impedance analyzer.

-

Apply a small sinusoidal AC voltage (typically 5-10 mV) across the electrodes over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

-

-

Data Analysis:

-

Plot the negative of the imaginary impedance (-Z'') against the real impedance (Z') to generate a Nyquist plot.

-

The Nyquist plot for an ionic liquid typically shows a semicircle at high frequencies, representing the bulk resistance and capacitance of the sample, and a tail at low frequencies, related to electrode polarization.

-

Fit the high-frequency semicircle to an equivalent circuit model (e.g., a parallel resistor-capacitor circuit) to determine the bulk resistance (R) of the ionic liquid. The bulk resistance is the x-intercept of the semicircle.

-

Calculate the electrical conductivity (σ) using the following equation: σ = L / (R * A) where:

-

σ is the electrical conductivity (S/m)

-

L is the distance between the electrodes (m)

-

A is the area of the electrodes (m²)

-

The term L/A is the cell constant, determined during calibration.

-

-

-

Repeatability: Repeat the measurements at different temperatures to determine the temperature dependence of the conductivity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for measuring the electrical conductivity of [EMIM][DCA] using AC impedance spectroscopy.

References

Solubility of 1-Ethyl-3-methylimidazolium Dicyanamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431), commonly referred to as [EMIM][DCA]. Due to its unique properties, including low viscosity and good thermal stability, [EMIM][DCA] is a compound of significant interest in various applications, from electrochemical systems to separation processes.[1][2] Understanding its solubility in different organic solvents is crucial for its effective implementation in these fields.

Core Concepts in Solubility

The solubility of an ionic liquid like [EMIM][DCA] in an organic solvent is governed by the principle of "like dissolves like." This means that polar ionic liquids tend to dissolve in polar solvents, while non-polar ionic liquids are more soluble in non-polar solvents. The overall solubility is a result of the complex interplay of intermolecular forces, including Coulombic interactions, hydrogen bonding, van der Waals forces, and solvophobic effects.

A theoretical framework for understanding these interactions can be found in computational studies, such as those employing Density Functional Theory (DFT), which analyze the structural, energetic, and electronic changes upon mixing of the ionic liquid with a solvent. For instance, studies have shown that polar solvents like methanol (B129727) and water interact more strongly with [EMIM][DCA] compared to less polar solvents.[2]

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of 1-Ethyl-3-methylimidazolium dicyanamide in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on various sources, a qualitative and semi-quantitative understanding of its solubility profile can be established. The following table summarizes the available information.

| Solvent Class | Solvent | Solubility | Remarks |

| Protic Solvents | Water | Miscible | [EMIM][DCA] is hydrophilic.[3][4][5] |

| Ethanol | Miscible | Used in extractive distillation of ethanol-water mixtures. | |

| 1-Propanol | Miscible | Investigated for vapor-liquid equilibria.[6] | |

| Polar Aprotic Solvents | Acetone | Soluble/Miscible | [3] |

| Acetonitrile | Soluble/Miscible | [3] | |

| Ethers | Methyl tert-butyl ether | Immiscible | [3] |

| Hydrocarbons | Cyclohexane | Immiscible | [3] |

| Alkanes (e.g., iso-octane, tetradecane) | Immiscible | Used in liquid-liquid extraction of thiophene (B33073) from alkanes. |

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of ionic liquids in organic solvents. The choice of method often depends on the nature of the system (e.g., expected solubility range) and the available analytical equipment. Below are detailed methodologies for commonly used techniques.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solute in a solvent at a specific temperature.

Materials and Apparatus:

-

This compound ([EMIM][DCA]), high purity

-

Organic solvent of interest, analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with airtight seals

-

Pipettes and other standard laboratory glassware

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of [EMIM][DCA] to a known mass or volume of the organic solvent in a sealed glass vial. The presence of undissolved [EMIM][DCA] is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

Sample Extraction: Carefully extract a known mass or volume of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed container. Remove the organic solvent by evaporation. For volatile solvents, this can be done at ambient temperature or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition temperature of [EMIM][DCA] should be used.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the remaining [EMIM][DCA]. The mass of the dissolved [EMIM][DCA] can be determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, mole fraction, or molarity.

Cloud Point Method

The cloud point method is particularly useful for determining the temperature-dependent solubility of partially miscible liquid-liquid systems.

Materials and Apparatus:

-

This compound ([EMIM][DCA])

-

Organic solvent of interest

-

Jacketed glass cell with a magnetic stirrer

-

Circulating bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Sample Preparation: Prepare several samples of known composition by accurately weighing [EMIM][DCA] and the organic solvent into the jacketed glass cell.

-

Heating/Cooling Cycle: Place the cell in the circulating bath and begin stirring. Gradually heat the mixture until a single homogeneous phase is observed.

-

Cloud Point Determination: Slowly cool the solution while continuously stirring and monitoring for the first sign of turbidity or cloudiness, which indicates the phase separation temperature (the cloud point). The rate of cooling should be slow to ensure accurate determination.

-

Data Collection: Record the temperature at which the cloud point occurs for each composition.

-

Phase Diagram Construction: Plot the cloud point temperatures against the corresponding compositions to construct a phase diagram for the binary system.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis or NMR spectroscopy, can be used for solubility determination, especially for systems with low solubility or when a non-destructive method is preferred.

Materials and Apparatus:

-

Spectrometer (UV-Vis or NMR)

-

Quartz cuvettes (for UV-Vis) or NMR tubes

-

Standard laboratory equipment for sample preparation as in the gravimetric method.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of [EMIM][DCA] in the organic solvent of known concentrations. Measure the absorbance (UV-Vis) or signal intensity (NMR) for each standard to construct a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of [EMIM][DCA] in the solvent at a specific temperature, following the equilibration and phase separation steps described in the gravimetric method.

-

Dilution (if necessary): Carefully extract a known volume of the saturated supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Spectroscopic Measurement: Measure the absorbance or NMR signal of the diluted solution.

-

Concentration Determination: Use the calibration curve to determine the concentration of [EMIM][DCA] in the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Visualizations

Factors Influencing Solubility

The solubility of an ionic liquid in an organic solvent is a multifactorial property. The following diagram illustrates the key contributing factors.

Caption: Key factors influencing the solubility of ionic liquids in organic solvents.

Experimental Workflow for Solubility Determination (Gravimetric Method)

The following flowchart outlines the step-by-step process for determining the solubility of [EMIM][DCA] using the gravimetric method.

Caption: Workflow for the gravimetric determination of [EMIM][DCA] solubility.

References

1-Ethyl-3-methylimidazolium dicyanamide safety data sheet and handling

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium dicyanamide (B8802431): Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for 1-Ethyl-3-methylimidazolium dicyanamide (EMIM DCA). The information is curated for professionals in research and development who utilize ionic liquids in their work.

Chemical Identification and Properties

This compound, with the CAS number 370865-89-7, is a room-temperature ionic liquid known for its unique properties, including good thermal stability and a wide electrochemical window. It is often explored as a "green" alternative to traditional volatile organic solvents in various applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₅ | [1][2] |

| Molecular Weight | 177.21 g/mol | [1][2][3] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Melting Point | -21 °C | [1][2][5] |

| Density | 1.101 g/cm³ (at 26 °C) | [1][4] |

| Viscosity | 16.8 mPa·s or cP (at 21 °C) | [1][2][5] |

| Flash Point | 221 °C (429.8 °F) - closed cup | [6][7] |

| Solubility | Soluble in water, acetone, acetonitrile, and isopropanol.[4][7] | Not miscible with toluene (B28343) and hexane.[1] |

| Conductivity | 25.3 mS/cm (at 21 °C) | [1][2][5] |

| Electrochemical Window | 3.0 V | [2][5] |

Safety and Hazard Information

EMIM DCA is classified as harmful and an irritant. Adherence to safety protocols is essential when handling this substance.

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][8] |

| Skin Irritation | H315 | Causes skin irritation. | [3][8] |

| Skin Sensitisation | H317 | May cause an allergic skin reaction. | [3][9][10] |

| Eye Irritation | H319 | Causes serious eye irritation. | [3][8] |

| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation. | [3][8] |

| Acute Aquatic Hazard | H402 | Harmful to aquatic life. | [9] |

Pictograms:

Signal Word: Warning[6][8][10]

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of the ionic liquid.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation | Source(s) |

| Handling | Wear personal protective equipment (see Table 5). Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Ensure adequate ventilation. | [11] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated area. Store under an inert gas to protect from moisture. Recommended storage temperature is below +30°C. | [4][7][9][11] |

| Incompatible Materials | Strong oxidizing agents. | [10][11] |

| Hazardous Decomposition | High temperatures can generate corrosive gases/fumes of carbon dioxide, carbon monoxide, and nitrous gases (NOx). |

Table 4: First Aid and Emergency Measures

| Exposure Route | First Aid Measure | Source(s) |

| Inhalation | Move the exposed person to fresh air. If respiratory problems persist, provide artificial respiration or oxygen and get medical attention. | [8][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or rash occurs, consult a physician. | [9][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. | [8][9] |

| Ingestion | Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately. | [8][9] |

| Fire Fighting | Use water spray, fog or mist, carbon dioxide (CO₂), or dry chemical powder. Wear self-contained breathing apparatus. | [11] |

| Accidental Release | Do not let the product enter drains. Collect spillage with liquid-absorbent material (e.g., sand, Chemizorb®). Dispose of properly in sealed containers. Ventilate the area. | [9] |

Table 5: Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | [8] |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Follow EU Directive 89/686/EEC and standard EN 374. | [8][9] |

| Skin/Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [8] |

| Respiratory Protection | For nuisance exposures, use type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. Use respirators tested and approved under appropriate government standards. | [8] |

Safety and Handling Workflow

The following diagram outlines the logical workflow for handling this compound safely.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. frontiersin.org [frontiersin.org]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pure.tue.nl [pure.tue.nl]

Toxicity Profile of 1-Ethyl-3-methylimidazolium Dicyanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a room-temperature ionic liquid (IL) with a range of applications, including as a solvent in chemical synthesis and in electrochemical applications.[1] As with many ionic liquids, understanding its toxicological profile is crucial for safe handling, risk assessment, and environmental impact evaluation. This technical guide provides a comprehensive overview of the available toxicity data for [EMIM][DCA], detailing experimental methodologies and summarizing quantitative data. It also explores the potential mechanisms of toxicity based on studies of related imidazolium-based ionic liquids.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for 1-Ethyl-3-methylimidazolium dicyanamide.

Table 1: Acute Mammalian Toxicity

| Endpoint | Species | Route | Value | Guideline |

| LD50 | Rat (female) | Oral | > 2000 mg/kg | OECD 423 |

| LD50 | Rat (male and female) | Dermal | > 2000 mg/kg | OECD 402 |

Table 2: Ecotoxicity

| Endpoint | Species | Exposure Duration | Value | Guideline |

| LC50 | Danio rerio (Zebra fish) | 96 hours | > 123 mg/L | OECD 203 |

| EC50 | Daphnia sp. (Aquatic invertebrate) | 48 hours | 190 mg/L | OECD 202 |

| ErC50 | Algae | 72 hours | 14.7 mg/L | OECD 201 |

| EC50 | Microorganisms | 3 hours | 310 mg/L | - |

Table 3: Skin and Eye Irritation & Sensitization

| Test | Method | Result | Guideline |

| Skin Corrosion/Irritation | In vitro assay | No skin irritation | OECD 431 |

| Serious Eye Damage/Eye Irritation | In vitro study | Not classified as an eye irritant | - |

| Skin Sensitization | Local Lymph Node Assay (LLNA) - Mouse | May cause an allergic skin reaction | OECD 429 |

Table 4: Genotoxicity

| Test Type | Result | Guideline |

| Ames test | Negative | OECD 471 |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on the referenced OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method is based on the observation of toxic effects and mortality after the administration of a single dose of the test substance.

-

Animal Model: Typically, rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is estimated based on the mortality and toxic effects observed at different dose levels.

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing the acute toxic effects of a substance applied to the skin.

-

Test Principle: The test substance is applied to the skin in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

-

Animal Model: Rats, rabbits, or guinea pigs are commonly used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance is applied uniformly over the clipped area.

-

The treated area is covered with a porous gauze dressing.

-

After a 24-hour exposure period, the dressing and any residual test substance are removed.

-

Animals are observed for 14 days for signs of toxicity, skin reactions, and mortality.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated based on the observed mortality.

Fish, Acute Toxicity Test - OECD Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

-

Test Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at specified intervals.

-

Test Organism: Danio rerio (Zebra fish) is a commonly used species.

-

Procedure:

-

A range of concentrations of the test substance is prepared in water.

-

Fish are introduced into the test solutions and a control group (water only).

-

The test is conducted for 96 hours.

-

Mortality is observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

-

Data Analysis: The LC50 value is calculated at the end of the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test - OECD Guideline 202

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Principle: Young daphnids are exposed to the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim.

-

Test Organism: Daphnia magna is the preferred species.

-

Procedure:

-

A series of test concentrations are prepared.

-

Daphnids (less than 24 hours old) are placed in the test solutions and a control.

-

The test is run for 48 hours under controlled temperature and light conditions.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD Guideline 201

This test evaluates the effect of a substance on the growth of algae.

-

Test Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth is measured.

-

Test Organism: A species of green algae is typically used.

-

Procedure:

-

A range of test concentrations is prepared in a nutrient-rich medium.

-

A known density of algal cells is added to each test concentration and a control.

-

The cultures are incubated for 72 hours under constant illumination and temperature.

-

Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.

-

-

Data Analysis: The ErC50, the concentration causing a 50% reduction in the growth rate, is calculated.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Guideline 429

The LLNA is an in vivo method for identifying potential skin sensitizers.

-

Test Principle: The principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.

-

Animal Model: Mice are used for this assay.

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

-

After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The proliferation of lymphocytes is measured by the incorporation of the radiolabel.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive response.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471